molecular formula C17H18ClNO3S B2366512 3-[(2-chlorophenyl)sulfonyl]-4,6-dimethyl-1-(2-methyl-2-propenyl)-2(1H)-pyridinone CAS No. 866051-47-0

3-[(2-chlorophenyl)sulfonyl]-4,6-dimethyl-1-(2-methyl-2-propenyl)-2(1H)-pyridinone

Cat. No. B2366512
CAS RN: 866051-47-0
M. Wt: 351.85
InChI Key: JMIJTHHXKKUXDO-UHFFFAOYSA-N
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Description

3-[(2-chlorophenyl)sulfonyl]-4,6-dimethyl-1-(2-methyl-2-propenyl)-2(1H)-pyridinone is a useful research compound. Its molecular formula is C17H18ClNO3S and its molecular weight is 351.85. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Novel Substituted Benzothiazepines : This compound has been used in the synthesis of novel substituted 1,5-benzothiazepines, which incorporate the sulfonyl group. The synthesis process involves reactions with 2-aminobenzenethiol and other compounds, and the benzothiazepines obtained are purified and characterized through various methods, including chromatography and spectral analyses (Chhakra et al., 2019).

  • Crystal Structure and Antimicrobial Activity : Another application involves the synthesis of specific bicyclic thiohydantoin fused to pyrrolidine compounds. These compounds are characterized through NMR, FT-IR, MS, and HRMS techniques, and their acid dissociation constants are determined. They show notable antimicrobial activity against various bacterial and mycobacterial strains (Nural et al., 2018).

  • Development of Soluble Fluorinated Polyamides : In the field of polymer science, a related compound is used in preparing fluorinated polyamides containing pyridine and sulfone moieties. These polymers show high thermal stability, good solubility, and potential for various industrial applications due to their physical properties (Liu et al., 2013).

Advanced Materials and Pharmaceuticals

  • Synthesis of Dipyridinones : Research also includes the preparation of a series of 3-hydroxy-2-methyl-4(1H)-pyridinones with different substituents, indicating the compound's utility in creating varied chemical structures for potential pharmaceutical applications (Nelson et al., 1988).

  • Preparation of Sulfonyl Thieno[2,3-b]pyridine Derivatives : A novel method for synthesizing sulfonyl thieno[2,3-b]pyridine derivatives demonstrates this compound's versatility in organic synthesis, leading to products with potential pharmaceutical and material science applications (Kalugin & Shestopalov, 2019).

  • Production of Quinodimethanes and Diels-Alder Adducts : The compound serves as a precursor for pyridinone ortho-quinodimethanes, showcasing its role in complex chemical reactions like the Diels-Alder cycloaddition, a cornerstone in synthetic organic chemistry (Govaerts et al., 2002).

Environmental and Green Chemistry

  • Green Metric Evaluation in Drug Synthesis : The compound is involved in the modified synthesis of Dexlansoprazole, with an emphasis on green chemistry metrics, highlighting its role in environmentally sustainable pharmaceutical manufacturing (Gilbile et al., 2017).

  • Biotransformation Studies with Pseudomonas Strains : Dimethylbenzothiophenes, related to the compound , are studied for their biotransformation by Pseudomonas strains. This research indicates the compound's potential in environmental bioremediation and understanding microbial degradation pathways (Kropp et al., 1996).

properties

IUPAC Name

3-(2-chlorophenyl)sulfonyl-4,6-dimethyl-1-(2-methylprop-2-enyl)pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO3S/c1-11(2)10-19-13(4)9-12(3)16(17(19)20)23(21,22)15-8-6-5-7-14(15)18/h5-9H,1,10H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMIJTHHXKKUXDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1CC(=C)C)S(=O)(=O)C2=CC=CC=C2Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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